molecular formula C15H15N5O2 B2415483 N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1421483-35-3

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2415483
CAS No.: 1421483-35-3
M. Wt: 297.318
InChI Key: UVJZCNRKCCSTKQ-UHFFFAOYSA-N
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Description

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that features a pyrazole ring, a pyrimidine ring, and a furan ring

Properties

IUPAC Name

N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-10(2)19-20(11(9)3)15-16-7-12(8-17-15)18-14(21)13-5-4-6-22-13/h4-8H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJZCNRKCCSTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the furan-2-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials and catalysts.

    Biology: Researchers study the compound for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: In industrial applications, the compound may be used in the development of new materials, coatings, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyrimidine, and furan derivatives that share structural similarities with N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide. Examples include:

  • Pyrazole derivatives with different substituents on the pyrazole ring.
  • Pyrimidine derivatives with various functional groups attached to the pyrimidine ring.
  • Furan derivatives with different substituents on the furan ring.

Uniqueness

What sets this compound apart is its unique combination of the pyrazole, pyrimidine, and furan rings within a single molecule. This structural arrangement may confer specific chemical and biological properties that are not present in other similar compounds, making it a valuable target for research and development.

Biological Activity

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique combination of pyrazole and pyrimidine moieties, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory effects on various kinases and other proteins involved in cell signaling pathways.

Potential Targets:

  • Kinases : It may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptors : The compound could interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Biological Activities

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Example Compound AMCF70.01
Example Compound BNCI-H4600.03
Example Compound CHepG20.39

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A study by Bouabdallah et al. demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on Hep-2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Antitumor Activity Assessment : Xia et al. prepared 1-arylmethyl-pyrazole derivatives that showed significant cell apoptosis in A549 cell lines with an IC50 value of 49.85 µM .
  • Inhibition of Kinases : Sun et al. reported that pyrazole-linked thiourea derivatives inhibited CDK2 with IC50 values as low as 25 nM .

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